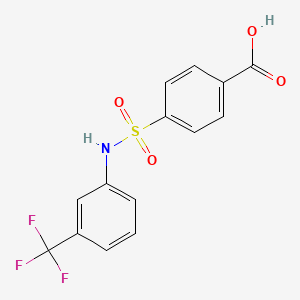

4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid

Description

BenchChem offers high-quality 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4S/c15-14(16,17)10-2-1-3-11(8-10)18-23(21,22)12-6-4-9(5-7-12)13(19)20/h1-8,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPXPKAQTBKIIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Sulfonamide-Carboxylic Acid Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the sulfonamide-based carboxylic acid scaffold has become a foundational pillar in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of this privileged structural motif, delving into the synergistic interplay between the sulfonamide and carboxylic acid functionalities. We will explore the fundamental principles that render this scaffold a versatile tool for drug design, including its role as a bioisostere, its impact on physicochemical properties, and its ability to engage in crucial drug-target interactions. This document will further provide detailed synthetic methodologies, analyze key therapeutic applications through case studies of FDA-approved drugs, and elucidate the intricate structure-activity relationships that govern the efficacy of these compounds. Finally, we will address the inherent challenges and future perspectives in the continued evolution of sulfonamide-based carboxylic acid scaffolds for the next generation of therapeutics.

The Rationale: Unveiling the Power of a Hybrid Scaffold

The enduring success of the sulfonamide-based carboxylic acid scaffold in drug discovery is not accidental; it stems from the unique and complementary properties of its constituent functional groups. The carboxylic acid moiety is a ubiquitous feature in many biologically active molecules, prized for its ability to form strong ionic and hydrogen bonds with target proteins.[1] However, its inherent acidity and potential for metabolic liabilities, such as glucuronidation, can present significant challenges in drug development, including limited bioavailability and potential toxicity.[2][3]

This is where the sulfonamide group offers a strategic advantage. It can act as a non-classical bioisostere of the carboxylic acid, mimicking its hydrogen bonding capabilities while possessing distinct physicochemical properties.[2][4] The sulfonamide moiety is generally less acidic than a carboxylic acid, which can be advantageous for modulating a compound's overall pKa and improving its pharmacokinetic profile.[2][5] Furthermore, acylsulfonamides, where the sulfonamide is acylated, exhibit pKa values that fall within the range of carboxylic acids, offering a tunable acidic surrogate.[2][6] This bioisosteric replacement can lead to enhanced metabolic stability, improved membrane permeability, and novel intellectual property opportunities.[6][7]

The combination of these two functionalities within a single scaffold creates a powerful tool for medicinal chemists, allowing for the fine-tuning of a drug candidate's acidity, polarity, and binding interactions to optimize its therapeutic index.

Synthetic Strategies: Building the Core Scaffold

The synthesis of sulfonamide-based carboxylic acid scaffolds can be approached through several reliable and adaptable methods. The choice of synthetic route often depends on the desired substitution pattern and the nature of the starting materials.

Classical Approach: Sulfonylation of Aminobenzoic Acids

A common and straightforward method involves the sulfonylation of an aminobenzoic acid derivative. This multi-step process is a cornerstone of sulfonamide synthesis.

Experimental Protocol: Synthesis of a Sulfonamide-Carboxylic Acid Scaffold from p-Aminobenzoic Acid

-

Protection of the Amino Group:

-

To a solution of p-aminobenzoic acid in a suitable solvent (e.g., pyridine or aqueous sodium bicarbonate), add acetic anhydride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Acidify the mixture with dilute HCl to precipitate the N-acetylated product.

-

Filter, wash with cold water, and dry the solid to obtain p-acetamidobenzoic acid. This protection step is crucial to prevent the highly activating amino group from interfering with the subsequent chlorosulfonation.[8]

-

-

Chlorosulfonation:

-

Carefully add the p-acetamidobenzoic acid in portions to an excess of chlorosulfonic acid at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 50-60°C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

-

Filter the solid, wash thoroughly with cold water, and dry to yield p-acetamidobenzenesulfonyl chloride.[9]

-

-

Amination:

-

Add the p-acetamidobenzenesulfonyl chloride to a solution of the desired amine in a suitable solvent (e.g., dichloromethane, THF) in the presence of a base (e.g., triethylamine, pyridine) at 0°C.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected sulfonamide-carboxylic acid derivative.[4]

-

-

Deprotection:

-

Hydrolyze the acetyl protecting group by heating the product in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).[4]

-

Neutralize the reaction mixture to precipitate the final sulfonamide-based carboxylic acid.

-

Filter, wash with water, and recrystallize from a suitable solvent to obtain the purified product.

-

Modern Approaches: Streamlining the Synthesis

Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes.

-

One-Pot Syntheses: Methodologies have been developed for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines, leveraging copper-catalyzed decarboxylative chlorosulfonation followed by amination.[10][11] This approach streamlines the process by avoiding the need for pre-functionalization of the starting materials.[10][11]

-

Eco-Friendly Methods: Green chemistry approaches utilize water as a solvent and sodium carbonate as a base for the reaction of sulfonyl chlorides with amino acids, minimizing the use of hazardous organic solvents.[12]

Therapeutic Applications and Key Drug Classes

The versatility of the sulfonamide-based carboxylic acid scaffold is evident in its widespread application across various therapeutic areas.[13][14]

Carbonic Anhydrase Inhibitors

A prominent class of drugs built upon this scaffold are the carbonic anhydrase inhibitors (CAIs). These drugs are used in the treatment of glaucoma, epilepsy, and as diuretics.[13] The sulfonamide group is essential for their mechanism of action, as it coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme.[15]

Case Study: Furosemide

Furosemide is a potent loop diuretic that contains both a sulfonamide and a carboxylic acid group. Its diuretic effect is achieved by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle.

| Property | Value |

| pKa (Carboxylic Acid) | ~3.6 |

| pKa (Sulfonamide) | ~9.0 |

| Mechanism of Action | Inhibition of Na-K-2Cl symporter |

| Therapeutic Use | Diuretic for edema and hypertension |

Data compiled from multiple sources.[16][17]

Antibacterial Agents

The historical significance of sulfonamides as the first class of synthetic antibacterial agents cannot be overstated.[13] They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[18] The structural similarity of sulfanilamide to p-aminobenzoic acid (PABA), a key substrate for this enzyme, is the basis for its antibacterial activity.[18]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Anticancer Agents

More recently, sulfonamide-based scaffolds have been explored for their potential as anticancer agents.[14] Certain sulfonamide derivatives have been shown to inhibit tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, which are overexpressed in various cancers and contribute to the acidic tumor microenvironment.[19]

Structure-Activity Relationships (SAR)

The biological activity of sulfonamide-based carboxylic acid scaffolds is highly dependent on their structural features. Key SAR insights include:

-

The p-Amino Group: In antibacterial sulfonamides, a free para-amino group is generally essential for activity, as it mimics the amino group of PABA.[20]

-

The Sulfonamide Linker: The sulfonamide group must be directly attached to the aromatic ring.[21]

-

N1-Substitution: Substitution on the N1 nitrogen of the sulfonamide can significantly modulate the compound's pharmacokinetic properties and potency. The introduction of heterocyclic rings at this position often enhances activity.[21]

-

The Carboxylic Acid Moiety: The position and acidity of the carboxylic acid group are critical for target engagement and can influence the compound's overall solubility and pharmacokinetic profile.

Challenges and Future Directions

Despite their success, the development of drugs based on this scaffold is not without its challenges. Issues such as sulfonamide hypersensitivity reactions and the emergence of drug resistance in antibacterial applications require ongoing research and innovative solutions.[18]

The future of sulfonamide-based carboxylic acid scaffolds lies in the exploration of novel chemical space and the application of modern drug design strategies. The development of isoform-selective carbonic anhydrase inhibitors for cancer therapy and the design of novel antibacterial agents that can overcome existing resistance mechanisms are promising areas of research.[22] Furthermore, the use of these scaffolds in the development of treatments for central nervous system disorders is an emerging field with significant potential.[22]

Conclusion

The sulfonamide-based carboxylic acid scaffold remains a privileged and highly versatile platform in drug discovery. Its unique combination of a tunable acidic functionality and a bioisosteric sulfonamide group provides medicinal chemists with a powerful tool to address a wide range of therapeutic targets. A thorough understanding of the synthetic methodologies, structure-activity relationships, and therapeutic applications of this scaffold is essential for the continued development of innovative and effective medicines.

References

-

Synthesis of Sulfanilamide. Chemistry Steps. [Link]

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]

-

Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. [Link]

-

Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. [Link]

-

The Repurposing of Sulfonamides: A Legacy of Serendipity and Scientific Innovation in Modern Medicine. The Pharmacy Newsletter. [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. [Link]

-

Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. [Link]

-

Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

-

Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. PMC. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

-

Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. ResearchGate. [Link]

-

109443 PDFs | Review articles in CARBOXYLIC ACIDS. ResearchGate. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

-

Carbonic Anhydrase Inhibitors: Synthesis of Sulfonamides Incorporating 2, 4, 6–Trisubstituted-Pyridinium-Ethylcarboxamido Moie. USM. [Link]

-

Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

-

Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing. [Link]

- The preparation method of p-aminobenzenesulfonamide.

-

Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA – Online Research @ Cardiff. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]

-

Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed. [Link]

-

synthesis of sulfanilamide. ResearchGate. [Link]

-

[Pharmacokinetics of sulphonamides administered in combination with trimethoprim]. PubMed. [Link]

-

Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed. [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

-

Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono. MDPI. [Link]

-

Synthesis of Sulphanilamide. YouTube. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]

-

Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society. [Link]

-

FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]

-

Sulfa Drugs - a closer look. Chemistry LibreTexts. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]

-

Carboxylic acid (bio)isosteres in drug design. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 4. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]

- 5. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. mdpi.com [mdpi.com]

- 12. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 13. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, a probable synthetic route, and its potential applications, drawing upon established chemical principles and data from closely related compounds.

Core Molecular Identity

Molecular Formula: C₁₄H₁₀F₃NO₄S

Molecular Weight: 359.30 g/mol

The structural architecture of 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid combines a benzoic acid moiety with a sulfonamide linker attached to a 3-trifluoromethylphenyl group. This unique combination of functional groups imparts specific physicochemical properties that are highly relevant in the design of bioactive molecules and functional materials.

| Property | Value |

| Molecular Formula | C₁₄H₁₀F₃NO₄S |

| Molecular Weight | 359.30 g/mol |

| IUPAC Name | 4-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid |

| Synonyms | 4-(N-(3-(Trifluoromethyl)phenyl)sulfamoyl)benzoic acid |

Synthesis and Mechanism

A general protocol for the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives involves the reaction of a 4-(chlorosulfonyl)benzoyl derivative with a primary or secondary amine, followed by hydrolysis if an ester protecting group is used.[1]

Experimental Protocol:

Step 1: Sulfonamide Bond Formation

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 4-chlorosulfonylbenzoic acid (1 equivalent) portion-wise to the stirred solution. The use of a base like pyridine can act as both a solvent and an acid scavenger.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

The crude product can be isolated by filtration if it precipitates or by extraction with an organic solvent.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid.

Potential Applications in Drug Discovery and Materials Science

The trifluoromethyl group is a critical substituent in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The sulfamoyl benzoic acid scaffold is also a well-established pharmacophore found in various enzyme inhibitors.[1]

Enzyme Inhibition

N-substituted 4-sulfamoylbenzoic acids are a versatile class of compounds with demonstrated potential as enzyme inhibitors.[1] By modifying the N-substituent on the sulfonamide, researchers can tailor the pharmacological properties to target specific enzymes involved in a range of diseases. The title compound, with its 3-trifluoromethylphenyl group, could be investigated as an inhibitor for various enzymes, including but not limited to:

-

Carbonic Anhydrases: Involved in glaucoma and other diseases.

-

Kinases: Key targets in oncology.

-

Proteases: Implicated in a variety of pathological processes.

P2Y₁₄ Receptor Antagonism

Recent studies have highlighted 3-sulfonamido benzoic acid derivatives as promising P2Y₁₄ receptor antagonists for conditions such as acute lung injury.[3] The structural similarity of 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid suggests its potential as a modulator of purinergic receptors.

Materials Science

Fluorinated benzoic acids are employed in the synthesis of advanced materials.[4] The presence of the trifluoromethyl group can impart desirable properties such as thermal stability and hydrophobicity, making this compound a candidate for the development of:

-

Fluorinated Polymers: For applications requiring chemical resistance and low surface energy.

-

Liquid Crystals: Where the rigid core and polar groups can influence mesophase behavior.

Safety and Handling

Specific safety data for 4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid is not available. However, based on the safety profiles of related compounds such as 4-sulfamoylbenzoic acid and trifluoromethyl-containing aromatics, the following precautions should be observed:

-

Irritation: May cause skin, eye, and respiratory irritation.[5][6][7]

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhalation of dust.[9]

-

Sensitization: Some sulfonamides may cause skin sensitization.[6]

It is imperative to consult the Safety Data Sheet (SDS) for any chemical before handling and to perform a thorough risk assessment for any new experimental procedure.

Conclusion

4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid is a compound with significant potential, primarily in the realm of drug discovery as an enzyme inhibitor or receptor modulator. Its synthesis is accessible through well-established chemical reactions. Further research into its biological activity and material properties is warranted to fully explore its utility. This guide provides a foundational understanding for researchers and scientists to build upon in their future investigations of this and related molecules.

References

-

PrepChem. Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. Available from: [Link]

-

RSC Publishing. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Available from: [Link]

-

Australia Pacific LNG. Safety Data Sheet - 4-(Trifluoromethyl)benzoic acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 4-(Trifluoromethyl)benzoic Acid in Modern Chemical Synthesis. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aplng.com.au [aplng.com.au]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Preparation and Antimicrobial Evaluation of Novel Sulfonamide Derivatives

Introduction: The Enduring Relevance of Sulfonamides in an Era of Antimicrobial Resistance

Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, represent a cornerstone in the history of medicinal chemistry.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, has proven to be a remarkably effective strategy for arresting microbial growth.[2][3] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids, and its blockade is detrimental to bacterial proliferation.

Despite their long history, the rise of widespread antimicrobial resistance (AMR) has necessitated a renewed focus on developing novel therapeutic agents.[1][2][4] The sulfonamide scaffold remains an attractive starting point for the design of new derivatives. Its synthetic tractability and well-understood pharmacology allow for systematic modifications to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed, field-proven framework for the chemical synthesis of novel sulfonamide derivatives, their subsequent characterization, and their rigorous evaluation for antimicrobial activity using standardized methodologies. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Part I: Synthesis of Novel Sulfonamide Derivatives

Core Principle: Nucleophilic Acyl Substitution

The most prevalent and versatile method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine.[3][5][6] This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[3][7]

General Synthesis Workflow

The overall process can be visualized as a multi-stage workflow, from initial reaction to the isolation of a pure, characterized compound ready for biological testing.

Caption: General workflow for sulfonamide synthesis and characterization.

Experimental Protocol: General Synthesis of an N-Aryl Sulfonamide

This protocol describes a representative synthesis of a sulfonamide derivative from an aromatic sulfonyl chloride and an aniline derivative.

Materials and Reagents:

-

Aromatic amine (e.g., 4-chloroaniline)

-

Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)

-

Pyridine (base and solvent)

-

Dichloromethane (DCM) (extraction solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve the aromatic amine (1.0 equivalent) in pyridine (approx. 5-10 mL per gram of amine) with magnetic stirring.

-

Cool the solution to 0 °C in an ice bath.

-

Causality: The use of pyridine serves as both a solvent and an acid scavenger to neutralize the HCl formed.[3] Cooling the reaction mixture helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve the arylsulfonyl chloride (1.1 equivalents) in a minimal amount of pyridine or DCM.

-

Add this solution dropwise to the stirring amine solution over 15-30 minutes using a dropping funnel.

-

Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine reactant. Slow, dropwise addition is critical to maintain temperature control and prevent rapid, uncontrolled reaction.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is substrate-dependent).

-

Monitor the reaction's progress by TLC. A suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) should show the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

-

-

Aqueous Workup:

-

Once the reaction is complete, pour the mixture into a beaker containing ice and water. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.

-

If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and then purified.

-

Alternatively, transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Causality: The HCl wash removes any unreacted amine and residual pyridine. The NaHCO₃ wash neutralizes any remaining acidic species, including excess sulfonyl chloride which hydrolyzes to the corresponding sulfonic acid. The brine wash removes bulk water from the organic layer.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

-

Characterization of Synthesized Compounds

Confirming the identity and purity of the final product is a non-negotiable step. A combination of analytical techniques should be employed.[1][8]

| Technique | Purpose | Example Expected Result for 4-methyl-N-(4-chlorophenyl)benzenesulfonamide |

| Melting Point | Assess purity and provide initial identification. | A sharp, defined melting point range (e.g., 145-147 °C). |

| FT-IR (cm⁻¹) | Identify key functional groups. | ~3250 (N-H stretch), ~1340 & ~1160 (asymmetric and symmetric S=O stretch). |

| ¹H NMR | Determine the proton framework of the molecule. | Peaks corresponding to aromatic protons on both rings, a singlet for the tosyl methyl group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Determine the carbon framework of the molecule. | Peaks for all unique carbon atoms in the structure. |

| Mass Spec (MS) | Confirm the molecular weight of the compound. | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight. |

Part II: Antimicrobial Susceptibility Testing (AST)

Once a sulfonamide derivative has been synthesized and purified, its biological activity must be quantified. Antimicrobial Susceptibility Testing (AST) determines the effectiveness of a compound against specific microbial strains. Methodologies are standardized by international bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data is reproducible and comparable across different laboratories.[9][10][11][12][13]

Antimicrobial Testing Workflow

The evaluation process begins with preparing a standardized microbial inoculum and culminates in the determination of key susceptibility metrics like the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination

This method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[14][15]

Materials and Reagents:

-

Sterile 96-well flat-bottom microtiter plates

-

Test sulfonamide derivative (stock solution in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Reference antibiotic (e.g., Sulfamethoxazole)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Multichannel pipette

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[16]

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum concentration of ~5 x 10⁵ CFU/mL in the assay wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Prepare a starting concentration of the test compound by adding 100 µL of the drug (at 2x the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 1-10 now contain serially diluted compound.

-

Self-Validation: Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no drug, no bacteria).

-

-

Inoculation:

-

Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well (1-11) is 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37 °C for 16-20 hours in ambient air.[18]

-

-

Result Interpretation:

-

Following incubation, examine the plate visually from the bottom using a reading mirror.

-

The MIC is the lowest concentration of the sulfonamide derivative at which there is no visible growth (i.e., the first clear well).[18]

-

Trustworthiness: The assay is valid only if:

-

There is visible growth in the growth control well (well 11).

-

There is no growth in the sterility control well (well 12).

-

The MIC of the reference antibiotic falls within its acceptable quality control range for the specific bacterial strain.

-

-

Protocol 2: Kirby-Bauer Disk Diffusion Test

This is a widely used qualitative method to determine if a bacterium is susceptible, intermediate, or resistant to an antimicrobial agent.[17][18]

Materials and Reagents:

-

Sterile cotton swabs

-

Sterile paper disks (6 mm diameter)

-

Test sulfonamide derivative solution (of known concentration)

-

Forceps

-

Bacterial inoculum prepared as described in the Broth Microdilution protocol (standardized to 0.5 McFarland).

Step-by-Step Methodology:

-

Disk Preparation (for novel compounds):

-

Sterile paper disks are impregnated with a known amount of the synthesized sulfonamide derivative (e.g., 25 µ g/disk ). The solvent is allowed to evaporate completely under sterile conditions.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial inoculum. Rotate the swab against the side of the tube to remove excess liquid.

-

Streak the swab evenly across the entire surface of the MHA plate in three different directions (rotating the plate 60° each time) to ensure a uniform lawn of bacterial growth.

-

-

Application of Disks:

-

Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.

-

Gently press each disk down to ensure complete contact with the agar. Space the disks far enough apart to prevent the zones of inhibition from overlapping.

-

-

Incubation:

-

Invert the plates and incubate at 35-37 °C for 16-18 hours.[18]

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

-

The susceptibility is interpreted by comparing the measured zone diameter to the established breakpoints published in CLSI or EUCAST guidelines for similar antimicrobial classes.[11][19] For novel compounds, the zone diameter provides a qualitative measure of activity that can be compared across different derivatives and bacterial strains.

-

Data Presentation: Summarizing Antimicrobial Activity

Results should be presented clearly in a tabular format, comparing the activity of newly synthesized compounds against both Gram-positive and Gram-negative bacteria, alongside a reference standard.

Table: Example MIC values (µg/mL) of synthesized sulfonamide derivatives.

| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |

| Derivative 1 | 16 | 32 | 64 | >128 |

| Derivative 2 | 8 | 16 | 32 | 128 |

| Derivative 3 (Nitro-substituted) | 4 | 8 | 16 | 64 |

| Sulfamethoxazole (Reference) | 16 | 32 | 8 | >256 |

| Ciprofloxacin (Reference) | 0.5 | 0.25 | 0.06 | 0.5 |

References

- Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. (n.d.). Acta Pharmaceutica Sciencia.

- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Wikipedia.

- Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. (2007). Bioorganic & Medicinal Chemistry.

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014).

- EUCAST. (n.d.). ESCMID.

- Protocol for Assessing the Antibacterial Activity of Sulfonamides. (n.d.). Benchchem.

- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2016). Pakistan Journal of Pharmaceutical Sciences.

- EUCAST Home. (n.d.). eucast.org.

- Sulfonamide derivatives: Synthesis and applications. (2024).

- Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). Journal of Clinical and Diagnostic Research.

- Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Journal of Clinical Microbiology.

- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.).

- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (n.d.). Benchchem.

- Preparation of sulfonamides from N-silylamines. (n.d.).

- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (2013). RSC Advances.

- The Determination of Sulfonamide Susceptibility of Bacteria. (n.d.). Karger Publishers.

- CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. (2024).

- CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).

- Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains. (n.d.).

- Comparing the antibacterial properties of different sulfonamide deriv

- Antimicrobial Susceptibility Testing. (n.d.).

- Minimum Inhibitory Concentr

- The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.

- Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. (n.d.).

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersrj.com [frontiersrj.com]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. European Committee on Antimicrobial Susceptibility Testing - Wikipedia [en.wikipedia.org]

- 10. ESCMID: EUCAST [escmid.org]

- 11. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. goums.ac.ir [goums.ac.ir]

- 14. litfl.com [litfl.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. apec.org [apec.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. karger.com [karger.com]

Application Note: A Robust HPLC Method for the Analysis of Fluorinated Sulfonamides

Abstract

This application note presents a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of fluorinated sulfonamides. Recognizing the unique challenges posed by the physicochemical properties of these compounds, this guide provides a detailed, step-by-step protocol from sample preparation to data analysis. It emphasizes the rationale behind critical methodological choices, including stationary phase selection, mobile phase optimization, and detector settings. The described method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability for researchers, scientists, and drug development professionals.[1][2][3][4][5] This document also includes a troubleshooting guide to address common analytical issues and ensure consistent performance.

Introduction

Fluorinated sulfonamides are a critical class of compounds in the pharmaceutical and agrochemical industries, valued for their enhanced metabolic stability, increased potency, and modified pharmacokinetic profiles. The introduction of fluorine atoms can significantly alter the electronic properties and lipophilicity of a molecule, presenting unique analytical challenges. Therefore, a well-developed and validated HPLC method is paramount for accurate quantification, impurity profiling, and stability testing in drug development and quality control.

This guide provides a foundational methodology that can be adapted for a variety of fluorinated sulfonamides, explaining the scientific principles that underpin each step of the process.

Understanding the Analyte: The Impact of Fluorination

The presence of fluorine imparts distinct characteristics to sulfonamide molecules that directly influence their chromatographic behavior:

-

Increased Polarity and Altered Hydrophobicity: While fluorine is highly electronegative, the overall effect on molecular polarity can be complex. In some cases, it can lead to unique interactions with the stationary phase that are not solely based on hydrophobicity.

-

Potential for Stronger Intermolecular Interactions: The polarized C-F bond can participate in dipole-dipole interactions, which can be exploited for selective retention on appropriate stationary phases.

-

Challenges with Traditional Reversed-Phase Columns: Standard C18 columns, which separate based on hydrophobic interactions, may not always provide optimal selectivity for fluorinated compounds.[6]

HPLC Method Development Strategy

A systematic approach is crucial for developing a robust HPLC method. The following sections detail the experimental choices and the rationale behind them.

Instrumentation and Materials

-

HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD) is recommended. A mass spectrometer (MS) can be used for enhanced sensitivity and specificity.[7]

-

Columns:

-

Initial Screening: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for many sulfonamides.[8]

-

Alternative Selectivity: A Pentafluorophenyl (PFP) column is highly recommended for fluorinated compounds due to its ability to engage in multiple interaction mechanisms, including dipole-dipole, π-π, and hydrogen bonding.[6]

-

-

Reagents and Solvents: HPLC-grade acetonitrile, methanol, and water are required. Buffers and additives should be of the highest purity to minimize baseline noise.

Experimental Workflow

The overall process for developing and validating the HPLC method is outlined below.

Caption: Workflow for HPLC Method Development and Validation.

Detailed Protocols

Protocol 1: Sample and Standard Preparation

Objective: To prepare samples and standards in a diluent that ensures analyte stability and compatibility with the mobile phase.

Materials:

-

Fluorinated sulfonamide sample

-

Reference standard of the fluorinated sulfonamide

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Volumetric flasks and pipettes

Procedure:

-

Diluent Preparation: Prepare a diluent of 50:50 (v/v) acetonitrile and water. This is a common starting point that is compatible with reversed-phase chromatography.

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[9] Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).[8]

-

Sample Preparation: Accurately weigh a portion of the sample containing the fluorinated sulfonamide and dissolve it in the diluent to achieve a final concentration within the calibration range.[9] Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Protocol 2: HPLC Method Development and Optimization

Objective: To establish an initial separation method and systematically optimize it for resolution, peak shape, and run time.

Initial HPLC Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A versatile starting point for reversed-phase separations.[10][11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to suppress the ionization of acidic sulfonamides, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |

| Gradient | 10-90% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[9] |

| Column Temperature | 30 °C | Provides stable retention times.[8] |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection | UV at 270 nm | A common wavelength for sulfonamides.[12] |

Optimization Strategy:

-

Column Selection: If the initial C18 column provides poor resolution or significant peak tailing, switch to a PFP column. The alternative selectivity of the PFP phase can significantly improve the separation of fluorinated compounds.[6]

-

Mobile Phase pH: The pH of the mobile phase is a critical parameter. For sulfonamides, which are typically acidic, a mobile phase pH below their pKa will ensure they are in their neutral form, leading to better retention and peak shape on a reversed-phase column.

-

Organic Modifier: While acetonitrile is a good starting point, methanol can offer different selectivity. Consider running scouting gradients with both acetonitrile and methanol to determine the optimal organic modifier.

-

Gradient Optimization: Once the column and mobile phase are selected, optimize the gradient to achieve the desired resolution in the shortest possible run time. This can be done by adjusting the initial and final percent of the organic modifier and the gradient slope.

Protocol 3: Method Validation (as per ICH Q2(R1))

Objective: To demonstrate that the analytical method is suitable for its intended purpose.[3]

Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a blank, a placebo (if applicable), and the analyte spiked with known impurities.

-

Linearity and Range: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[8][12]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by analyzing a sample with a known concentration of the analyte (e.g., a spiked placebo) and is expressed as percent recovery.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

-

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

-

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

-

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Example Validation Data Summary:

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Repeatability (%RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |

Troubleshooting Common HPLC Issues

Even with a well-developed method, problems can arise. Here are some common issues and their potential solutions.[13][14][15][16]

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Backpressure | - Clogged column frit- Particulate matter in the sample- Buffer precipitation | - Back-flush the column (if permissible by the manufacturer).- Ensure all samples are filtered before injection.- Ensure the mobile phase buffer is fully dissolved and miscible with the organic modifier. |

| Peak Tailing | - Secondary interactions with residual silanols on the column- Inappropriate mobile phase pH- Column overload | - Use a highly end-capped column or a PFP column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.[6] |

| Shifting Retention Times | - Inconsistent mobile phase preparation- Column degradation- Fluctuations in column temperature | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a guard column to protect the analytical column.- Use a column oven to maintain a constant temperature.[15] |

| Baseline Noise or Drift | - Contaminated mobile phase or diluent- Detector lamp nearing the end of its life- Air bubbles in the system | - Use high-purity solvents and reagents.- Replace the detector lamp.- Degas the mobile phase thoroughly. |

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust HPLC method for the analysis of fluorinated sulfonamides. By understanding the unique properties of these analytes and employing a systematic approach to method development, researchers can achieve accurate, reliable, and reproducible results. The detailed protocols and troubleshooting guide serve as a practical resource for scientists in the pharmaceutical and related industries.

References

-

AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB | Laboratory Equipment and Scientific Instrument Supplier. [Link]

-

Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

-

Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. [Link]

-

International Journal of Science and Research (IJSR). (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

-

Kim, S. Y., et al. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

-

Weyland, J. W., Bruins, C. H. P., & Doornbos, D. A. (n.d.). Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. Journal of Chromatographic Science, Oxford Academic. [Link]

-

Patyra, E., et al. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

-

Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]

-

CABI Digital Library. (2014, February 26). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

-

Qiao, L., et al. (2016, July 7). Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. RSC Publishing. [Link]

-

Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

-

Kwiecień, A., et al. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. [Link]

-

Molnar Institute. (2013, March 27). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. [Link]

-

(n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

-

(n.d.). Sample preparation in analysis of pharmaceuticals. [Link]

-

Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

-

Waters Corporation. (n.d.). Column Selection for HPLC Method Development. [Link]

-

Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

-

Affinisep. (n.d.). How to overcome challenges in PFAS analysis?. [Link]

-

(n.d.). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. [Link]

-

LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

-

Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

-

Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

-

PubMed. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

-

SCION Instruments. (2025, April 1). HPLC Column Selection Guide. [Link]

-

GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

-

ResearchGate. (2025, August 6). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

MDPI. (2018, June 4). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

-

Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. [Link]

-

International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

-

ACS Publications. (2007, June 1). Challenges in Perfluorocarboxylic Acid Measurements. [Link]

-

(2020, August 3). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. fda.gov [fda.gov]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gmi-inc.com [gmi-inc.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. tis.wu.ac.th [tis.wu.ac.th]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]

- 12. Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. aelabgroup.com [aelabgroup.com]

- 14. rheniumgroup.co.il [rheniumgroup.co.il]

- 15. labcompare.com [labcompare.com]

- 16. ijprajournal.com [ijprajournal.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Fluorinated Benzoic Acids

Welcome to the technical support center for the purification of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with recrystallizing these important compounds. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and practical workflows grounded in the specific physicochemical properties of fluorinated molecules.

Core Principles: Fluorine's Influence on Solubility and Crystallization

Success in recrystallization hinges on selecting a solvent that dissolves the compound when hot but not when cold. With fluorinated benzoic acids, the high electronegativity of fluorine and the strength of the C-F bond introduce complexities not seen with their non-fluorinated analogs.[1]

-

Polarity and Intermolecular Forces: The C-F bond is highly polar, yet perfluorinated chains exhibit weak intermolecular van der Waals forces.[1] This dual nature means that the common mantra "like dissolves like" requires careful consideration. A single fluorine substituent on a benzoic acid ring increases polarity and can participate in weak hydrogen bonding. However, as the degree of fluorination increases, the molecule's overall character can become less polar and more "fluorous," favoring less polar solvents or specialized fluorous phases.[1]

-

Impact on Crystal Lattices: Fluorine atoms are small (similar in size to hydrogen) and can significantly influence crystal packing through dipole-dipole interactions and weak C-H···F-C hydrogen bonds.[1][2] These interactions can either stabilize the crystal lattice, making it harder to dissolve, or lead to the formation of solvates, which can complicate purification.

Visualized Workflow: A Systematic Approach to Solvent Selection

Before proceeding to troubleshooting, a logical workflow can prevent many common issues. The following diagram outlines a systematic process for identifying a suitable recrystallization solvent or solvent pair.

Caption: A logical workflow for selecting a recrystallization solvent.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My fluorinated benzoic acid "oiled out" upon cooling instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[3] This is a common problem when the melting point of the compound is lower than the temperature of the solution as it becomes supersaturated.[4] Impurities can also suppress the melting point, exacerbating this issue.[5] The resulting oil often traps impurities, defeating the purpose of recrystallization.[3]

Causality & Solutions:

-

High Supersaturation/Rapid Cooling: If the solution cools too quickly, the molecules may not have time to orient themselves into a crystal lattice.[6]

-

Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.[5] For example, 4-fluorobenzoic acid has a melting point of ~184°C, while toluene boils at 111°C, making it a potentially suitable solvent.[9][10] However, a highly impure sample's melting point could be significantly lower.

-

Solution: Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the saturation point, then attempt to cool again, more slowly.[4] If oiling persists, a lower-boiling point solvent is required.

-

-

High Impurity Load: A large amount of impurity can significantly depress the melting point of your compound.[5]

-

Solution: If you suspect a high impurity level, consider a preliminary purification step (e.g., flash chromatography) or perform a second recrystallization on the material obtained after the first attempt, even if it oiled out.[5]

-

Question 2: I'm getting very poor recovery of my product. Where did it go?

Answer: Low recovery is typically due to one of two issues: using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.[11]

Causality & Solutions:

-

Excess Solvent: The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary. Using an excess means a significant portion of your compound will remain dissolved even after cooling.[12]

-

Solution: If you suspect you've added too much solvent, you can carefully evaporate some of it by gently heating the solution to reduce its volume and then attempt the cooling process again.[12]

-

-

Suboptimal Solvent: The ideal solvent shows a large differential in solubility between its boiling point and 0°C. If your compound is still moderately soluble in the cold solvent, your recovery will be inherently low.

Protocol: Two-Solvent Recrystallization

-

Dissolve your impure compound in the minimum amount of the hot "good" solvent (the one it is soluble in).[13]

-

While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[13]

-

Add a few more drops of the hot "good" solvent until the solution becomes clear again.

-

Allow the solution to cool slowly, as you would for a single-solvent recrystallization.[7] The presence of the anti-solvent will dramatically decrease the solubility of your compound at lower temperatures, improving recovery.

Question 3: My compound won't dissolve, even in a large volume of boiling solvent.

Answer: This issue points to either a fundamental mismatch between your compound and solvent polarities or the presence of insoluble impurities.

Causality & Solutions:

-

Polarity Mismatch: Fluorinated benzoic acids are polar. Trying to dissolve them in a very nonpolar solvent like hexane at the outset is unlikely to succeed.[10]

-

Insoluble Impurities: Your crude material may contain impurities that are insoluble in your chosen solvent. Adding more and more solvent in an attempt to dissolve them will only hurt your final recovery.[13]

-

Solution: If most of your compound dissolves but a small amount of solid remains, this points to insoluble impurities. The correct procedure is a hot gravity filtration .[16]

-

Protocol: Hot Gravity Filtration

-

Prepare a filtration setup with a short-stemmed or stemless funnel and fluted filter paper.[8] A stem can cool and cause premature crystallization.[16]

-

Place the funnel in the neck of the receiving flask (an Erlenmeyer flask) and heat the entire setup with the vapor from a small amount of boiling solvent in the flask. This prevents premature crystallization in the funnel.[8]

-

Bring your main solution containing the dissolved product and insoluble impurities to a boil.

-

Pour the boiling mixture through the hot funnel in portions.[16] The insoluble impurities will be caught by the filter paper.

-

The clear, hot filtrate is then allowed to cool to induce crystallization.[13]

-

If crystals form on the filter paper, you can wash them through with a small amount of fresh, boiling solvent.[8]

Frequently Asked Questions (FAQs)

Q: What are some good starting solvents to screen for fluorinated benzoic acids? A: Due to the polar carboxylic acid group, start with more polar solvents. Ethanol, methanol, water, acetone, and ethyl acetate are excellent initial candidates.[14] Toluene can also be effective.[17] For highly fluorinated analogs, less polar solvents or solvent mixtures might be necessary.

Q: How does the position of the fluorine atom (e.g., 2-fluoro vs. 4-fluorobenzoic acid) affect solvent choice? A: The position of the fluorine atom can influence intramolecular hydrogen bonding and crystal packing, which in turn affects solubility. For instance, 2-fluorobenzoic acid can form an intramolecular hydrogen bond between the fluorine and the carboxylic acid proton, which can slightly decrease its polarity and interaction with protic solvents compared to the 4-fluoro isomer. While their solubility profiles are often similar, one may crystallize more readily from a given solvent than the other. Empirical testing remains the most reliable method.[18]

Q: Can I use activated charcoal to remove colored impurities? A: Yes. If your solution has a color, it may be due to high-molecular-weight, conjugated impurities. After dissolving your compound but before a hot filtration, cool the solution slightly, add a small amount (1-2% by weight) of activated charcoal, and then reheat to boiling for a few minutes.[13] The charcoal adsorbs the colored impurities and is then removed during the hot gravity filtration step. Be aware that using too much charcoal can adsorb your product and reduce yield.[8]

Data Reference Table

The following table provides key properties of common recrystallization solvents to aid in selection.

| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Notes on Suitability for Fluorinated Benzoic Acids |

| Water | 100.0 | 9.0 | 80.1 | Good for di-acids or those with other H-bonding groups. Can be a good anti-solvent with alcohols.[14] |

| Ethanol | 78.5 | 5.2 | 24.6 | Excellent starting point. Good balance of polarity. Often used in a pair with water.[10] |

| Methanol | 64.7 | 6.6 | 32.7 | Similar to ethanol, but lower boiling point and slightly more polar. |

| Acetone | 56.5 | 5.1 | 20.7 | Good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[10] |

| Ethyl Acetate | 77.1 | 4.4 | 6.0 | A moderately polar solvent, good for compounds that are too soluble in alcohols. |

| Toluene | 110.6 | 2.4 | 2.4 | Good for less polar compounds or as a solvent in a pair with hexane. High boiling point can be a risk for oiling out.[10] |

| Hexane | 68.7 | 0.0 | 1.9 | Generally too nonpolar to be a primary solvent, but excellent as an anti-solvent with more polar solvents.[14] |

Data compiled from various sources. Polarity Index is a relative measure.[10][19][20]

References

- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.

-

Wired Chemist. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

-

Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved February 15, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved February 15, 2026, from [Link]

-

Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved February 15, 2026, from [Link]

-

University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. Retrieved February 15, 2026, from [Link]

-

Safrole. (n.d.). Recrystallization and hot filtration. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved February 15, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 15, 2026, from [Link]

-

TU Delft. (n.d.). Crystallization. Retrieved February 15, 2026, from [Link]

-

Slideshare. (n.d.). Crystallization for Purification.pptx. Retrieved February 15, 2026, from [Link]

-

JoVE. (n.d.). Crystal Growth: Principles of Crystallization. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 2.5: Hot Filtration. Retrieved February 15, 2026, from [Link]

-

University of New South Wales. (n.d.). RECRYSTALLISATION. Retrieved February 15, 2026, from [Link]

- Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved February 15, 2026, from [Link]

-

Scribd. (n.d.). Solvent Polarity Table. Retrieved February 15, 2026, from [Link]

-

Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

- Journal of Chemical Education. (1981).

- Fieser, L. F. (n.d.).

-

University of California, Irvine. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

-

YouTube. (2013). Recrystallization Solvent Pair. Retrieved February 15, 2026, from [Link]

-

University of Basrah. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved February 15, 2026, from [Link]

-

University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved February 15, 2026, from [Link]

-

PubMed. (2010). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Retrieved February 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

-

Arkivoc. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

- Google Books. (n.d.). Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic Analysis.

-

CrystEngComm. (2019). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. Retrieved February 15, 2026, from [Link]

-

MDPI. (2023). A Direct Photolithography Strategy for Full-Color QLEDs via a Bisazide Crosslinker. Retrieved February 15, 2026, from [Link]

-

YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved February 15, 2026, from [Link]

-

YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2014). Solubility of Benzoic Acid in Mixed Solvents. Retrieved February 15, 2026, from [Link]

-

YouTube. (2019). IMF and Solubility. Retrieved February 15, 2026, from [Link]

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Video: Crystal Growth: Principles of Crystallization [jove.com]

- 7. safrole.com [safrole.com]

- 8. Recrystallization [wiredchemist.com]

- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. lab.vanderbilt.edu [lab.vanderbilt.edu]

- 20. scribd.com [scribd.com]

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Novel Benzenesulfonamide Analogs